molecular formula C19H28N4O3 B5660727 2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one

2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one

Cat. No. B5660727
M. Wt: 360.5 g/mol
InChI Key: GEEIGPRDJPPDAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves various strategies, including nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016). These methods highlight the complexity and versatility in the synthesis of spirocyclic piperidine derivatives, offering a foundation for synthesizing compounds like 2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one.

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically conducted using NMR spectroscopy, as demonstrated in the synthesis and structure elucidation of 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one (Sharifkanov et al., 2001). This technique allows for detailed insights into the compound's structure, contributing to understanding its chemical behavior and interactions.

Chemical Reactions and Properties

Chemical reactions involving spirocyclic compounds can include oxidative cyclization, highlighted by the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which involves metal-catalyzed oxidative cyclization as a key step (Yang et al., 2019). Such reactions are crucial for functionalizing the spirocyclic scaffold, potentially applicable to synthesizing the compound .

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting point, and stability, are essential for their practical applications. While specific data for 2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one may not be readily available, the methodologies for assessing these properties are well-established in the chemical literature and provide a basis for further exploration.

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, such as reactivity with different chemical agents, pH stability, and interaction with biological molecules, are critical for their application in drug design and synthesis. Studies on related compounds, such as the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, offer insights into the reactivity and functional group compatibility of spirocyclic scaffolds (Meyers et al., 2009), which can be extrapolated to understand the chemical properties of the compound of interest.

properties

IUPAC Name

2-[2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c24-17-12-16(21-8-4-1-5-9-21)13-20-23(17)14-18(25)22-10-11-26-19(15-22)6-2-3-7-19/h12-13H,1-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEIGPRDJPPDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(N=C2)CC(=O)N3CCOC4(C3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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